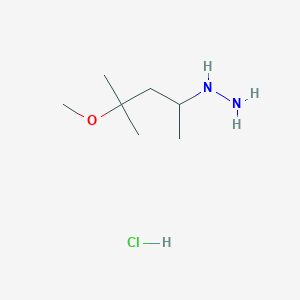![molecular formula C10H19N3 B13252479 (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13252479.png)
(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a butan-2-yl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with butan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The mixture is refluxed for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
(Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
1,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of (Butan-2-yl)[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine.
Butan-2-ylamine: Another precursor used in the synthesis.
1,3-Dimethyl-1H-pyrazole: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a butan-2-yl group and a methylamine group makes it a versatile compound for various applications.
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
N-[(1,5-dimethylpyrazol-4-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C10H19N3/c1-5-8(2)11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 |
InChIキー |
XSJCJACJBSBIER-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NCC1=C(N(N=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


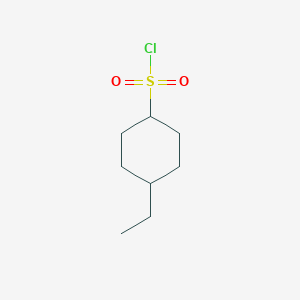
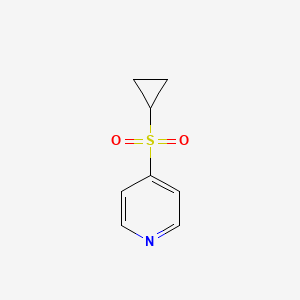
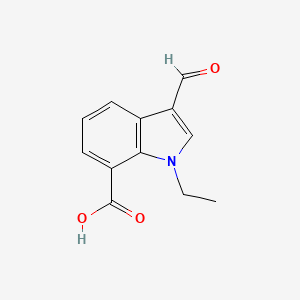
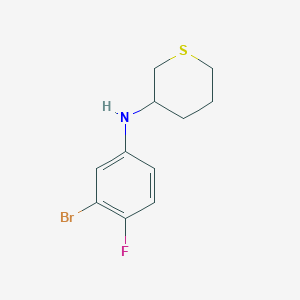


![4-[3-(2-Aminoethyl)phenyl]benzoic acid](/img/structure/B13252441.png)
![2-[4-(4-Chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13252448.png)
![1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13252454.png)
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13252462.png)
![Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13252470.png)
![4-[(2-Methylbutyl)amino]benzamide](/img/structure/B13252477.png)

